![molecular formula C17H21NO3 B1530152 tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate CAS No. 624729-63-1](/img/structure/B1530152.png)
tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
Overview
Description
“tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate” is a chemical compound with the CAS Number: 624729-63-1 . It has a molecular weight of 287.36 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 7-ethoxy-1-naphthylcarbamate . The InChI code is 1S/C17H21NO3/c1-5-20-13-10-9-12-7-6-8-15 (14 (12)11-13)18-16 (19)21-17 (2,3)4/h6-11H,5H2,1-4H3, (H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Analytical Chemistry Applications
- Fluorogenic Labeling for HPLC : The use of fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the determination of biologically important thiols in pharmaceutical formulations is a significant application. For example, a related compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been used as a fluorogenic labeling reagent, demonstrating the potential utility of similar compounds in analytical chemistry for sensitive and selective detection methods (Gatti et al., 1990).
Material Science Applications
- Excited-State Intramolecular Proton Transfer (ESIPT) Compounds : A novel class of ESIPT compounds based on 2-(2'-hydroxyphenyl)benzothiazole, which includes compounds like N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide (DHIA), demonstrates aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion. This property is crucial for developing new materials with unique optical properties, suggesting that derivatives like tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate could find applications in creating advanced luminescent materials (Qian et al., 2007).
Environmental Studies
- Biodegradation of Environmental Contaminants : Research on the biodegradation of environmental contaminants such as phthalic acid esters (PAEs) by microbial strains like Rhodococcus ruber highlights the potential for using specialized compounds and derivatives in environmental remediation efforts. This includes the breakdown of complex organic pollutants into less harmful substances, indicating the relevance of chemical derivatives in enhancing biodegradation processes (Yang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(7-ethoxynaphthalen-1-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-20-13-10-9-12-7-6-8-15(14(12)11-13)18-16(19)21-17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDDPZNVVUOWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732757 | |
Record name | tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
624729-63-1 | |
Record name | tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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